molecular formula C20H20N2O B1614095 4'-Cyano-3-piperidinomethyl benzophenone CAS No. 898792-72-8

4'-Cyano-3-piperidinomethyl benzophenone

Cat. No.: B1614095
CAS No.: 898792-72-8
M. Wt: 304.4 g/mol
InChI Key: XUWKMEPDAWWBPX-UHFFFAOYSA-N
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Description

4’-Cyano-3-piperidinomethyl benzophenone is an organic compound with the molecular formula C20H20N2O and a molecular weight of 304.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-3-piperidinomethyl benzophenone typically involves the reaction of 4-cyanobenzoyl chloride with 3-piperidinomethyl benzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 4’-Cyano-3-piperidinomethyl benzophenone may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-3-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the piperidinomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the cyano or piperidinomethyl groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

4’-Cyano-3-piperidinomethyl benzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Cyano-3-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-Cyano-3-piperidinomethyl benzophenone: Unique due to its specific substitution pattern and functional groups.

    4’-Cyano-3-methyl benzophenone: Lacks the piperidinomethyl group, resulting in different chemical properties and reactivity.

    4’-Cyano-3-piperidinomethyl acetophenone: Similar structure but with an acetophenone core instead of a benzophenone core.

Uniqueness

4’-Cyano-3-piperidinomethyl benzophenone is unique due to the presence of both the cyano group and the piperidinomethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[3-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-16-7-9-18(10-8-16)20(23)19-6-4-5-17(13-19)15-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWKMEPDAWWBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643130
Record name 4-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-72-8
Record name 4-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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